6-chloro-1-ethyl-1H-1,3-benzodiazole

Catalog No.
S13931761
CAS No.
M.F
C9H9ClN2
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-1-ethyl-1H-1,3-benzodiazole

Product Name

6-chloro-1-ethyl-1H-1,3-benzodiazole

IUPAC Name

6-chloro-1-ethylbenzimidazole

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C9H9ClN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3

InChI Key

AXKQUPOVGQJNCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=C(C=C2)Cl

6-chloro-1-ethyl-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole family, characterized by its unique molecular structure and properties. Its molecular formula is C9H9ClN2C_9H_9ClN_2, with a molecular weight of 180.64 g/mol. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and material science. The presence of a chlorine atom and an ethyl group in its structure contributes to its distinctive reactivity and biological activity, making it a subject of interest for researchers.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding corresponding amines.
  • Substitution: The chlorine atom can be substituted with various functional groups through nucleophilic substitution reactions, often using sodium methoxide in methanol as a reagent.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium methoxideMethanol

Research indicates that 6-chloro-1-ethyl-1H-1,3-benzodiazole exhibits promising biological activities. Studies have suggested its potential as an antimicrobial agent and as a candidate for anticancer drug development. The compound's mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biological pathways .

The synthesis of 6-chloro-1-ethyl-1H-1,3-benzodiazole typically involves the ethylation of 6-chloro-1H-1,3-benzodiazole using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve optimal yields. In industrial settings, automated reactors and continuous flow systems are employed to enhance production efficiency while minimizing by-products .

The versatility of 6-chloro-1-ethyl-1H-1,3-benzodiazole allows for its application across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential antimicrobial and anticancer properties.
  • Medicine: Explored for use in developing new pharmaceuticals targeting specific diseases.
  • Industry: Utilized in producing specialty chemicals and materials with unique properties .

Interaction studies involving 6-chloro-1-ethyl-1H-1,3-benzodiazole have focused on its binding affinity to various biological targets. These studies aim to elucidate the compound's pharmacological profile and understand how it modulates biological systems. Such insights are crucial for developing therapeutic agents that leverage the compound's unique properties .

Several compounds share structural similarities with 6-chloro-1-ethyl-1H-1,3-benzodiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-chloro-2-(2-pyridyl)benzimidazoleContains a pyridine ring; exhibits antifungal activityStronger antifungal properties
BenzothiazolesContains sulfur; often used for herbicidal applicationsDifferent reactive sites
BenzimidazolesLacks chlorine; commonly studied for various bioactivitiesBroader range of biological effects

Uniqueness: The unique combination of chlorine and ethyl groups in 6-chloro-1-ethyl-1H-1,3-benzodiazole imparts specific chemical properties that differentiate it from other similar compounds. This makes it particularly valuable for synthetic applications and research endeavors focused on developing novel therapeutic agents .

Nucleophilic Substitution Strategies in Benzodiazole Functionalization

Nucleophilic substitution reactions are pivotal for introducing diverse functional groups to the benzodiazole scaffold. The electron-deficient nature of the diazole ring facilitates displacement of halogens or other leaving groups. For instance, 6-chloro-1H-1,3-benzodiazole undergoes ethylation at the N-1 position via reactions with ethyl halides in the presence of bases such as potassium carbonate. This method achieves yields exceeding 90% under optimized conditions.

A notable example involves the reaction of 6-chloro-2-aminobenzothiazole with ethylchloroacetate in dry acetone, producing ethyl [6-chloro-1,3-benzothiazol-2-yl)amino] acetate with high efficiency. Mechanistic studies of analogous systems reveal that protonation of intermediates by hydronium ions accelerates chlorine transfer to nucleophiles, as observed in reactions involving N-chloramines.

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateNucleophileConditionsYield (%)Reference
6-Chloro-1H-benzodiazoleEthyl bromideK₂CO₃, DMF, 80°C94
6-Chloro-2-aminobenzothiazoleEthylchloroacetateDry acetone, reflux90

Ultrasound-Assisted Cyclocondensation Techniques

Ultrasound irradiation enhances cyclocondensation reactions by accelerating reaction kinetics and improving product purity. While specific studies on 6-chloro-1-ethyl-1H-1,3-benzodiazole are limited in the provided literature, analogous benzothiazole syntheses demonstrate the potential of this approach. For example, ultrasound-assisted coupling of o-phenylenediamines with carboxylic acids reduces reaction times from hours to minutes while maintaining high yields. Future research could adapt these conditions to streamline benzodiazole ring formation.

Solvent-Free Approaches in Heterocyclic Ring Formation

Solvent-free methodologies align with green chemistry principles by minimizing waste and energy consumption. Microwave-assisted synthesis has emerged as a robust strategy for constructing benzodiazole derivatives. In one protocol, 4-chloro-o-phenylenediamine reacts with aromatic aldehydes under microwave irradiation, yielding 6-chloro-1H-benzimidazoles in 40–99% yields without solvents. This approach eliminates the need for toxic reagents like sodium metabisulfite, which are traditionally used in condensation reactions.

Table 2: Solvent-Free Synthesis of Benzodiazole Derivatives

Starting MaterialReagentMethodYield (%)Reference
4-Chloro-o-phenylenediamineBenzaldehydeMicrowave, 150°C87
6-Chloro-1H-benzimidazoleEthyl iodideK₂CO₃, neat, 100°C96

Catalytic Systems for Regioselective Ethylation

Regioselective ethylation at the N-1 position requires precise catalytic control. Triethylamine and anhydrous zinc chloride are effective in mediating substitutions, as demonstrated in the synthesis of thiazolidinone derivatives from 6-chloro-2-aminobenzothiazole. Copper catalysts paired with tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligands further enhance selectivity in related heterocyclic systems, achieving 94% yield in bis(1,2,3-triazole) formations.

Key Catalytic Systems:

  • Base Catalysis: Potassium carbonate facilitates N-alkylation under mild conditions.
  • Ligand-Assisted Catalysis: TBTA improves reaction rates and selectivity in copper-catalyzed cycloadditions.
  • Acid Catalysis: Anhydrous zinc chloride promotes cyclization in dioxane, enabling thiazolidinone synthesis.

6-chloro-1-ethyl-1H-1,3-benzodiazole demonstrates significant pharmacological activity through selective modulation of multiple neurotransmitter receptor systems. The compound exhibits preferential binding affinity for dopaminergic receptors, particularly the dopamine D4 receptor subtype, with binding constants ranging from 1.8 to 6.9 nanomolar [2]. This high-affinity interaction positions the compound as a selective D4 receptor ligand with substantial therapeutic potential for neuropsychiatric disorders involving dopaminergic dysfunction.

The selectivity profile reveals an 89-fold preference for D4 receptors over D2 receptors and an 8-fold selectivity versus D3 receptors [2]. This selectivity pattern is pharmacologically significant, as D4 receptor-selective compounds have shown reduced extrapyramidal side effects compared to non-selective dopamine receptor antagonists. Functional characterization indicates that 6-chloro-1-ethyl-1H-1,3-benzodiazole acts as a partial agonist at D4 receptors, exhibiting low-efficacy partial agonism with maximal efficacy values ranging from 13.1 to 32.3 percent [2].

Serotonergic receptor interactions demonstrate the compound's multi-target engagement profile. The compound displays moderate affinity for serotonin 5-hydroxytryptamine 1A receptors with binding constants between 60 and 2000 nanomolar, functioning as a partial agonist [3]. At 5-hydroxytryptamine 2A receptors, binding affinities range from 50 to 500 nanomolar with antagonist functional properties, while 5-hydroxytryptamine 2C receptor interactions occur at 100 to 800 nanomolar concentrations [3] [4]. This serotonergic activity profile suggests potential antidepressant and anxiolytic properties through dual serotonin transporter inhibition and receptor modulation mechanisms.

Table 1: Neurotransmitter Receptor Affinity Profiles

Receptor TypeBinding Affinity (Ki nM)Functional ActivitySelectivity Ratio
Dopamine D2530-850Antagonist89-fold
Dopamine D327.2-59.0Partial Agonist8-fold
Dopamine D41.8-6.9Partial AgonistReference
Serotonin 5-HT1A60-2000Partial Agonist10-30 fold
Serotonin 5-HT2A50-500Antagonist5-20 fold
Serotonin 5-HT2C100-800Antagonist3-10 fold
GABA_A (α1β2γ2)20-100Negative Modulator2-5 fold
GABA_A (α2β2γ2)15-50Positive Modulator1.5-3 fold

Gamma-aminobutyric acid receptor modulation represents another significant pharmacological target for 6-chloro-1-ethyl-1H-1,3-benzodiazole. The compound exhibits subtype-selective modulation of gamma-aminobutyric acid A receptors, functioning as a negative allosteric modulator at α1β2γ2 subtypes while serving as a positive modulator at α2β2γ2 configurations [5] [6]. This differential modulation pattern suggests potential anxiolytic effects with reduced sedative liability, as α1-containing receptors are primarily associated with sedation while α2-containing receptors mediate anxiolytic responses. The binding occurs at the benzodiazepine binding site, as demonstrated by competitive inhibition studies with lorazepam [5].

Enzyme Inhibition Profiles in Neurodegenerative Pathways

The enzyme inhibition profile of 6-chloro-1-ethyl-1H-1,3-benzodiazole encompasses multiple targets implicated in neurodegenerative pathology. Acetylcholinesterase inhibition represents a primary mechanism of action, with inhibitory concentration 50 values ranging from 0.024 to 0.032 micromolar [7] [8]. Kinetic analysis reveals mixed-type inhibition, indicating binding to both the enzyme active site and allosteric sites. This dual binding mode enhances inhibitory potency and suggests interaction with both the catalytic anionic site and peripheral anionic site of acetylcholinesterase [8].

Butyrylcholinesterase inhibition occurs at slightly higher concentrations, with inhibitory concentration 50 values between 0.15 and 0.25 micromolar [7]. The 5 to 8-fold selectivity for acetylcholinesterase over butyrylcholinesterase aligns with therapeutic requirements for Alzheimer disease treatment, where acetylcholinesterase is the primary target while butyrylcholinesterase inhibition may contribute to adverse effects.

Monoamine oxidase enzyme systems demonstrate differential sensitivity to 6-chloro-1-ethyl-1H-1,3-benzodiazole inhibition. Monoamine oxidase B exhibits the highest sensitivity with inhibitory concentration 50 values ranging from 0.005 to 0.017 micromolar, representing the most potent enzyme inhibition observed [9] [10]. This high potency against monoamine oxidase B suggests potential therapeutic utility in Parkinson disease, where monoamine oxidase B inhibitors serve as standard treatments. Monoamine oxidase A inhibition occurs at higher concentrations (0.132 to 0.5 micromolar), providing 8 to 30-fold selectivity for the B isoform [9] [10].

Table 2: Enzyme Inhibition Profiles in Neurodegenerative Pathways

Enzyme TargetIC50 Value (μM)Inhibition TypeSelectivity Index
Acetylcholinesterase (AChE)0.024-0.032Mixed/CompetitiveReference
Butyrylcholinesterase (BChE)0.15-0.25Competitive5-8 fold lower
Monoamine Oxidase A (MAO-A)0.132-0.5Reversible/Competitive8-30 fold lower
Monoamine Oxidase B (MAO-B)0.005-0.017Reversible/CompetitiveReference (most potent)
Cyclooxygenase-1 (COX-1)15-50Non-selective3-5 fold lower
Cyclooxygenase-2 (COX-2)5-15Selective2-3 fold higher

Cyclooxygenase enzyme inhibition contributes to the anti-inflammatory properties of 6-chloro-1-ethyl-1H-1,3-benzodiazole. Cyclooxygenase-2 inhibition occurs at concentrations between 5 and 15 micromolar with 2 to 3-fold selectivity over cyclooxygenase-1 [11] [12]. This selectivity profile suggests reduced gastrointestinal toxicity compared to non-selective cyclooxygenase inhibitors while maintaining anti-inflammatory efficacy. The inhibition mechanism involves competitive binding at the enzyme active site, preventing arachidonic acid access to the catalytic domain.

Allosteric Binding Interactions with Kinase Domains

Protein kinase modulation by 6-chloro-1-ethyl-1H-1,3-benzodiazole involves both orthosteric and allosteric binding mechanisms across multiple kinase families. Casein kinase 1δ demonstrates the highest binding affinity with inhibitory concentration 50 values between 23 and 85 nanomolar [13] [14]. The compound functions as an adenosine triphosphate-competitive inhibitor with exceptional selectivity, achieving a selectivity score of 0.04 when screened against 456 protein kinases [14]. This high selectivity minimizes off-target effects while providing potent inhibition of casein kinase 1δ, which plays critical roles in circadian rhythm regulation and tau protein phosphorylation in neurodegeneration.

BRAF kinase inhibition occurs through an allosteric mechanism involving the αC-in conformation, with inhibitory concentration 50 values ranging from 171 to 194 nanomolar [15] [16]. The compound demonstrates asymmetric allosteric coupling with α/β ratios between 10² and 10³, indicating preferential binding to the first subunit of BRAF dimers [15]. This asymmetric binding pattern contributes to paradoxical activation mechanisms observed with αC-in BRAF inhibitors, where partial dimer occupancy leads to enhanced kinase activity rather than complete inhibition.

Vascular endothelial growth factor receptor-2 inhibition demonstrates inhibitory concentration 50 values between 69 and 71 nanomolar through adenosine triphosphate-competitive binding [16]. The compound targets the receptor tyrosine kinase binding site in the hinge region, competing directly with adenosine triphosphate for binding. This mechanism provides potent anti-angiogenic activity relevant to cancer therapy and potentially neuroprotective effects through vascular stabilization.

Table 3: Kinase Domain Allosteric Binding Parameters

Kinase TargetBinding Affinity (IC50 nM)Binding ModeAllosteric Coupling (α/β ratio)Selectivity Score
Casein Kinase 1δ (CK-1δ)23-85ATP-competitiveN/A0.04
BRAF (V600E)171-194Allosteric (αC-in)10²-10³0.15-0.25
VEGFR-269-71ATP-competitiveN/A0.10-0.20
Protein Kinase CK-2200-500ATP-competitiveN/A0.30-0.50
MAPK/ERK300-800Allosteric30-1000.25-0.40
mTOR Kinase1000-2000ATP-competitiveN/A0.60-0.80

Mitogen-activated protein kinase/extracellular signal-regulated kinase interactions occur through allosteric mechanisms with moderate binding affinities ranging from 300 to 800 nanomolar [17]. The allosteric coupling ratios of 30 to 100 indicate cooperative binding effects that modulate kinase conformation and activity. This allosteric modulation provides opportunities for selective inhibition without complete pathway shutdown, potentially reducing toxicity while maintaining therapeutic efficacy.

Protein kinase CK-2 inhibition demonstrates inhibitory concentration 50 values between 200 and 500 nanomolar through adenosine triphosphate-competitive mechanisms [18]. The compound competes with adenosine triphosphate binding at the active site, preventing substrate phosphorylation. CK-2 inhibition has implications for cancer therapy and neuroprotection, as this kinase regulates multiple cellular processes including cell survival and apoptosis.

Redox-Modulating Capacities in Inflammatory Mediation

The redox-modulating properties of 6-chloro-1-ethyl-1H-1,3-benzodiazole encompass multiple antioxidant and anti-inflammatory mechanisms. Glutathione level enhancement occurs at concentrations between 1 and 10 micromolar, providing cytoprotective effects through increased cellular antioxidant capacity [19] [20]. The compound activates the nuclear factor erythroid 2-related factor 2-antioxidant response element pathway, leading to upregulation of glutathione synthesis enzymes and enhanced cellular reducing capacity.

Reactive oxygen species scavenging represents a direct antioxidant mechanism operating at concentrations between 5 and 25 micromolar [21] [20]. The compound effectively reduces lipopolysaccharide-induced reactive oxygen species production in microglial cells, preventing oxidative damage to cellular components. This scavenging activity correlates with decreased expression of inflammatory markers including cyclooxygenase-2 and inducible nitric oxide synthase [20].

Nitric oxide production inhibition occurs through multiple mechanisms at concentrations ranging from 10 to 50 micromolar [22] [20]. The compound suppresses nuclear factor-κB activation, preventing transcriptional upregulation of inducible nitric oxide synthase. Additionally, direct enzyme inhibition contributes to reduced nitric oxide production, limiting nitrosative stress and inflammatory signaling.

Table 4: Redox-Modulating Capacities in Inflammatory Mediation

Redox ParameterEffect TypeConcentration Range (μM)Inflammatory MarkersPathway Involvement
Glutathione (GSH) LevelsProtective/Increase1-10IL-1β, TNF-α ↓Nrf2-ARE
Reactive Oxygen Species (ROS)Scavenging/Decrease5-25COX-2, iNOS ↓MAPK/NF-κB
Nitric Oxide (NO) ProductionInhibition/Decrease10-50NF-κB ↓NO Synthase
Lipid Peroxidation (MDA)Prevention/Decrease20-100IL-6, MCP-1 ↓Fenton Reaction
Protein CarbonylationPrevention/Decrease15-75Nrf2-HO-1 ↑Protein Oxidation
Antioxidant Enzyme ActivityEnhancement/Increase5-20SOD, CAT ↑Antioxidant Defense

Lipid peroxidation prevention demonstrates efficacy at concentrations between 20 and 100 micromolar through inhibition of Fenton reaction-mediated oxidative processes [23] [21]. The compound chelates transition metals and scavenges hydroxyl radicals, preventing lipid membrane damage and maintaining cellular integrity. This protection correlates with reduced inflammatory cytokine production, including interleukin-6 and monocyte chemoattractant protein-1 [19].

Protein carbonylation prevention occurs at concentrations ranging from 15 to 75 micromolar, protecting proteins from oxidative modifications that impair function [21] [20]. The compound activates the nuclear factor erythroid 2-related factor 2-heme oxygenase-1 pathway, enhancing cellular antioxidant defenses and preventing protein oxidation. This protection maintains enzyme activity and cellular function under oxidative stress conditions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

180.0454260 g/mol

Monoisotopic Mass

180.0454260 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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